molecular formula C13H17NO5 B8227580 TCO-NHS Ester (axial)

TCO-NHS Ester (axial)

Cat. No. B8227580
M. Wt: 267.28 g/mol
InChI Key: IXECMLNTLPRCJD-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TCO-NHS Ester (axial) is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality TCO-NHS Ester (axial) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-NHS Ester (axial) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Surface Chemistry and Immobilization

  • NHS esters are crucial in covalent coupling of amine-containing biomolecules onto surfaces. Their hydrolytic instability is a concern for maintaining stable, reactive surface chemistry, especially for longer-term storage. This has implications in microarray, microfluidic, immunoassay, bioreactor, tissue engineering, and biomedical device fabrication (Cheng et al., 2007).

Cross-Linking in Proteins

  • NHS esters are used for chemical cross-linking of lysine residues in proteins. They react not only with lysines but also with serines, tyrosines, and threonines. This knowledge is essential in chemical cross-linking and mass spectrometry fields (Kalkhof & Sinz, 2008).

Bioconjugation Techniques

  • NHS esters are fundamental in bioconjugation techniques like protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. Their quantification is vital for identifying reagent impurities or degradation (Klykov & Weller, 2015).

Biomolecule Array Fabrication

  • Tetrafluorophenyl (TFP) ester, an alternative to NHS esters, shows greater stability under basic conditions and is used in DNA array fabrication on gold surfaces. This highlights the evolving use of NHS esters in developing more efficient biomolecule arrays (Lockett et al., 2008).

Synthesis and Versatility

  • NHS esters are versatile in peptide synthesis, bioconjugate chemistry, and functionalized materials. Recent strategies for their preparation have expanded their applications in various chemistry areas (Barré et al., 2016).

Bioorthogonal Linkers

  • Novel strategies for the conjugation of TCO derivatives to biomolecules have been developed, highlighting the flexibility and expanding applications of TCO-related compounds in bioconjugation chemistry (Longo et al., 2020).

Selective Acylation

  • NHS esters are pivotal in the selective removal of ester-linked acyl groups after acylation of peptides and proteins. This is significant in proteomics and offers an alternative to traditional treatment methods (Abello et al., 2007).

Site-Specific Protein Labeling

  • NHS-esters have been used for site-specific protein labeling, allowing for controlled stoichiometry and reduced interference with protein structure or function (Dempsey et al., 2018).

Fluorescence Labeling

  • NHS ester chemistry facilitates the conjugation of various fluorescent probes, biotin, and cross-linkers to primary amines in proteins or biomolecules (Nanda & Lorsch, 2014).

properties

IUPAC Name

[(2Z)-cyclooct-2-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h4,6,10H,1-3,5,7-9H2/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXECMLNTLPRCJD-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(CC1)OC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TCO-NHS Ester (axial)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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